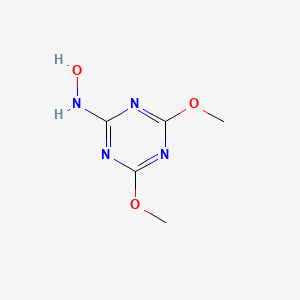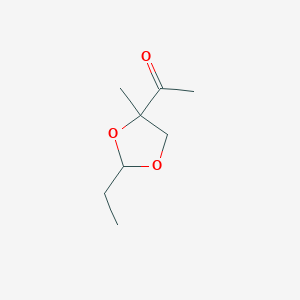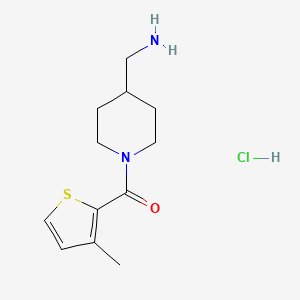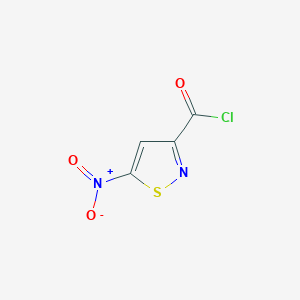
5-Nitro-1,2-thiazole-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-1,2-thiazole-3-carbonyl chloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a nitro group at the 5-position and a carbonyl chloride group at the 3-position of the thiazole ring. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,2-thiazole-3-carbonyl chloride typically involves the nitration of 1,2-thiazole-3-carbonyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-1,2-thiazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride formed.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Reduction Reactions: Amino derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Aplicaciones Científicas De Investigación
5-Nitro-1,2-thiazole-3-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Nitro-1,2-thiazole-3-carbonyl chloride involves its reactivity towards nucleophiles and its ability to undergo redox reactions. The nitro group can participate in electron transfer processes, while the carbonyl chloride group can form covalent bonds with nucleophilic species. These properties make it a versatile compound in various chemical and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
5-Nitro-1,2,4-triazole-3-one: Another nitro-substituted heterocyclic compound with applications in high-energy materials.
5-Nitro-1,2,4-thiadiazole-3-carbonyl chloride: Similar structure but with a different heterocyclic ring, used in similar chemical reactions.
5-Nitro-1,2,3-thiadiazole-4-carbonyl chloride: Another related compound with a different arrangement of nitrogen and sulfur atoms in the ring.
Uniqueness
5-Nitro-1,2-thiazole-3-carbonyl chloride is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its combination of a nitro group and a carbonyl chloride group makes it particularly useful in the synthesis of a wide range of derivatives and in various chemical transformations.
Propiedades
Número CAS |
36778-14-0 |
|---|---|
Fórmula molecular |
C4HClN2O3S |
Peso molecular |
192.58 g/mol |
Nombre IUPAC |
5-nitro-1,2-thiazole-3-carbonyl chloride |
InChI |
InChI=1S/C4HClN2O3S/c5-4(8)2-1-3(7(9)10)11-6-2/h1H |
Clave InChI |
YJGSZFRAEXHMJU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SN=C1C(=O)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


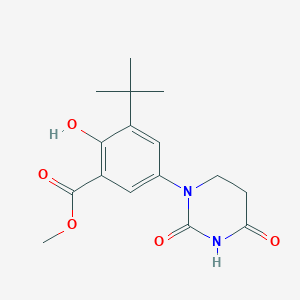
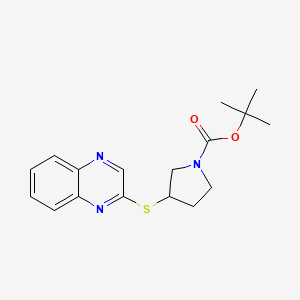
![1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13963349.png)
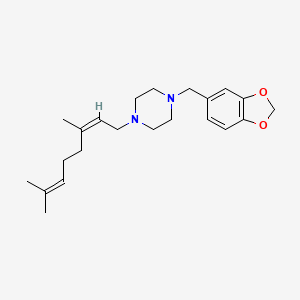
![3-[5-(2,5-Dihydroxyphenyl)-3-methylpent-3-enyl]-6-hydroxy-2,4-dimethylbenzaldehyde](/img/structure/B13963360.png)
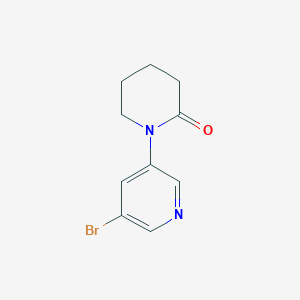
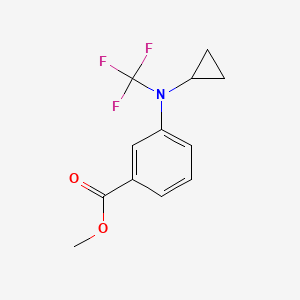
![2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13963372.png)
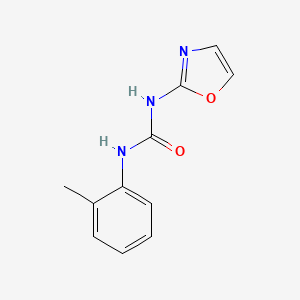

![2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide](/img/structure/B13963382.png)
